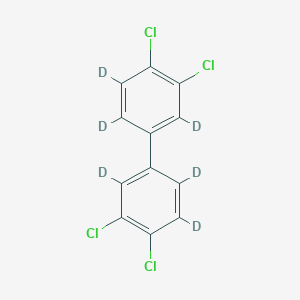

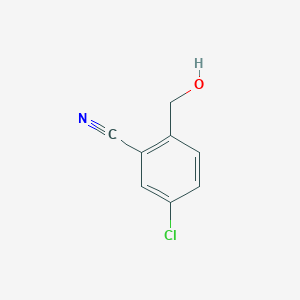

3,3',4,4'-Tetrachlorodiphenyl-D6

Vue d'ensemble

Description

Applications De Recherche Scientifique

Environmental Analysis and Testing

PCB 77-d6: is commonly used as a reference standard in environmental analysis. Due to its stable isotopic labeling, it’s an ideal compound for tracing and quantifying the presence of PCBs in environmental samples through techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This application is crucial for monitoring pollution and assessing ecological risks .

Immunoassay Development

The compound has been instrumental in the development of immunoassays, particularly real-time immuno-PCR (rt-IPCR) assays. These assays are designed for the sensitive and specific detection of PCBs in various matrices. The rt-IPCR method utilizing PCB 77-d6 allows for the determination of coplanar PCBs with high precision, which is significant for both environmental monitoring and research into the bioaccumulation of these compounds .

Sorption Studies

The interaction of PCBs with soil components, particularly humic substances, is a key area of research. PCB 77-d6 is used to study the sorption mechanisms, which helps in understanding how PCBs are retained in soils and sediments. This knowledge is essential for predicting the environmental fate of PCBs and for developing remediation strategies .

Mécanisme D'action

Target of Action

It is known that polychlorinated biphenyls (pcbs), a class of chemicals to which this compound belongs, can interact with various cellular and molecular targets, including receptors, enzymes, and transport proteins .

Mode of Action

Pcbs are known to exert their effects through various mechanisms, such as the disruption of membrane function, interference with signal transduction pathways, and alteration of gene expression .

Biochemical Pathways

Pcbs are known to affect a variety of biochemical pathways, including those involved in the metabolism of lipids, carbohydrates, and proteins .

Pharmacokinetics

Pcbs are generally known to be lipophilic and can accumulate in adipose tissue, leading to long biological half-lives .

Result of Action

Pcbs are known to cause a variety of effects at the molecular and cellular level, including oxidative stress, disruption of calcium homeostasis, and induction of apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3’,4,4’-Tetrachlorodiphenyl-D6 . For instance, temperature and pH can affect the stability and solubility of the compound . Furthermore, the presence of other chemicals in the environment can influence the compound’s bioavailability and toxicity .

Propriétés

IUPAC Name |

1,2-dichloro-3,4,6-trideuterio-5-(3,4-dichloro-2,5,6-trideuteriophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMGJOKDKOLIDP-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)Cl)[2H])[2H])Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',4,4'-Tetrachlorodiphenyl-D6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)

![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)

![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)

![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)